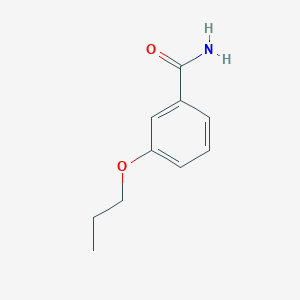
Hydramacroside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydramacroside A is a bioactive secoiridoid glucoside complex . It was isolated from the leaves of Hydrangea macrophylla SERINGE var. thunbergii MAKINO .
Synthesis Analysis
The absolute stereostructures of hydramacrosides A and B were elucidated on the basis of chemical and physicochemical evidence . This included the application of the ^13C NMR glycosylation shift rule of 1, 1’-disaccharides and the modified Mosher’s method .Molecular Structure Analysis
This compound was isolated as colorless fine crystals with a melting point of 141—144°C and negative optical rotation ([a] D 25 2129.5°) . In the positive-ion FAB-MS of this compound, quasimolecular ion peaks were observed at m/z565 (M1H)1 and m/z 587 (M1Na)1 and the molecular formula C 28 H 36 O 12 of this compound was confirmed by high-resolution .Physical And Chemical Properties Analysis
This compound is a colorless fine crystal . It has a melting point of 141—144°C and a negative optical rotation ([a] D 25 2129.5°) . The molecular formula of this compound is C 28 H 36 O 12 .Aplicaciones Científicas De Investigación
Inhibitory Effect on Histamine Release
Hydramacroside A, identified as a secoiridoid glucoside complex, has been isolated from the leaves of Hydrangea macrophylla. Studies have elucidated its absolute stereostructures using chemical and physicochemical evidence, including the 13C-NMR glycosylation shift rule and the modified Mosher's method. Notably, this compound exhibits significant inhibitory effects on histamine release from rat mast cells induced by antigen-antibody reactions, highlighting its potential in anti-allergic applications (Matsuda et al., 1999); (Yoshikawa et al., 1994).
Application in Protein Chemical Synthesis
In the field of protein chemical synthesis, hydrazide chemistry is gaining attention, where peptide or protein hydrazides serve as key intermediates. Hydrazide groups can be used as precursors for thioesters, improving the efficiency of native chemical ligation for protein synthesis. This advancement in methodology allows for the synthesis and modification of biomacromolecules, potentially including applications for this compound derivatives (Huang et al., 2016).
Antibacterial Activity of Related Compounds
Although not directly linked to this compound, studies on Hydramacin-1, a novel antimicrobial protein, demonstrate the interest in exploring related compounds from the Hydrangea genus. Hydramacin-1, with no sequence homology to known antimicrobial proteins, exhibits potent activity against both Gram-positive and Gram-negative bacteria. This suggests a broader potential for investigating related compounds for antibacterial applications, which could include derivatives or analogs of this compound (Jung et al., 2008).
Impact on Gas Hydrates
Research on gas hydrates, including those related to this compound, provides insights into their potential applications in energy and environmental fields. Understanding the formation and decomposition of these hydrates can inform strategies for fuel storage, transportation, and the production of energy resources from natural deposits (Koh et al., 2011).
Mecanismo De Acción
Propiedades
Número CAS |
161161-66-6 |
|---|---|
Fórmula molecular |
C10H5BrF3N |
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
(3R,4aS)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one |
InChI |
InChI=1S/C28H36O12/c1-2-19-20-11-18(10-17(32)9-16(31)8-5-14-3-6-15(30)7-4-14)38-26(36)21(20)13-37-27(19)40-28-25(35)24(34)23(33)22(12-29)39-28/h2-4,6-7,13,16,18-20,22-25,27-31,33-35H,1,5,8-12H2/t16-,18-,19?,20-,22+,23+,24-,25+,27?,28-/m0/s1 |
Clave InChI |
RUFLRJSDVWBAIK-ANTYXGBGSA-N |
SMILES isomérico |
C=CC1[C@@H]2C[C@@H](OC(=O)C2=COC1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)C[C@H](CCC4=CC=C(C=C4)O)O |
SMILES |
C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CCC4=CC=C(C=C4)O)O |
SMILES canónico |
C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CCC4=CC=C(C=C4)O)O |
Sinónimos |
hydramacroside A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)


![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)

![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)

![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)